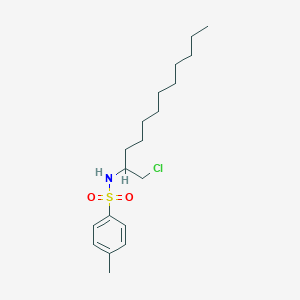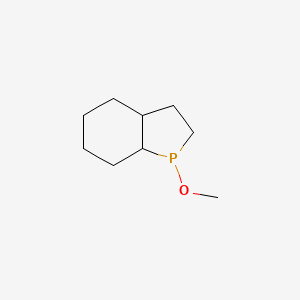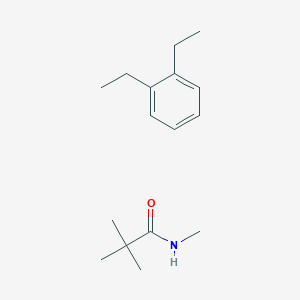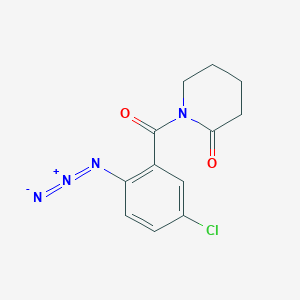![molecular formula C12H14F3NO B15160265 1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]- CAS No. 653573-36-5](/img/structure/B15160265.png)
1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. One common approach might include:
Formation of the Ketone Backbone: This can be achieved through the reaction of a suitable precursor, such as a halogenated propanone, with a nucleophile.
Introduction of the Dimethylamino Group: This step may involve the use of dimethylamine in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Trifluoromethyl-Substituted Phenyl Ring: This can be accomplished through a Friedel-Crafts acylation reaction, where the trifluoromethyl-substituted benzene reacts with the ketone intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce secondary alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its interactions with biological molecules.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]- would depend on its specific interactions with molecular targets. The dimethylamino group may interact with biological receptors or enzymes, while the trifluoromethyl group could influence the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanone, 3-(dimethylamino)-1-phenyl-: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
1-Propanone, 3-(methylamino)-1-[3-(trifluoromethyl)phenyl]-: Has a methylamino group instead of a dimethylamino group, potentially altering its reactivity and interactions.
Propriétés
Numéro CAS |
653573-36-5 |
|---|---|
Formule moléculaire |
C12H14F3NO |
Poids moléculaire |
245.24 g/mol |
Nom IUPAC |
3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H14F3NO/c1-16(2)7-6-11(17)9-4-3-5-10(8-9)12(13,14)15/h3-5,8H,6-7H2,1-2H3 |
Clé InChI |
XBPDAKZKYMDZJH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(=O)C1=CC(=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B15160222.png)

![10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane](/img/structure/B15160237.png)

![Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate](/img/structure/B15160258.png)
![3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid](/img/structure/B15160259.png)


![2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-](/img/structure/B15160267.png)
![N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B15160268.png)
![5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15160281.png)
